2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15304594
InChI: InChI=1S/C17H16O3/c1-8-7-13-15(16-14(8)9(2)10(3)19-16)11-5-4-6-12(11)17(18)20-13/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

CAS No.:

Cat. No.: VC15304594

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one -

Specification

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name 4,5,7-trimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one
Standard InChI InChI=1S/C17H16O3/c1-8-7-13-15(16-14(8)9(2)10(3)19-16)11-5-4-6-12(11)17(18)20-13/h7H,4-6H2,1-3H3
Standard InChI Key XVOPNPKDDUSDGS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=C(O4)C)C

Introduction

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound characterized by its unique bicyclic structure, featuring a furochromene core. This compound belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of multiple methyl groups and the furochromene structure contributes to its distinct chemical properties and potential biological activities.

Chemical Reactivity

The compound's reactivity can be attributed to its functional groups. Compounds with similar structural motifs often participate in electrophilic aromatic substitutions and nucleophilic additions. The presence of the furan and chromene moieties suggests potential for reactions such as electrophilic substitution and nucleophilic addition, though specific reactions involving this compound are not extensively documented.

Synthesis

The synthesis of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, general methods for synthesizing similar chromene derivatives can be inferred. These methods may include cyclization and functional group modifications.

Potential Applications

Given its structural characteristics and potential biological activities, this compound could find applications in various scientific fields, including:

  • Pharmaceuticals: Due to its unique structural properties, it may exhibit therapeutic efficacy.

  • Materials Science: Its chemical properties make it a candidate for materials research.

Comparison with Related Compounds

Several compounds share structural similarities with 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one. Notable examples include:

Compound NameCAS NumberKey Features
6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one374706-17-9Contains a ketone instead of a chromene structure
8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one374702-15-5Dimethyl substitution instead of trimethyl

Research Findings and Future Directions

Interaction studies involving 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one are crucial to understanding its pharmacokinetics and pharmacodynamics. Investigating how this compound interacts with biological macromolecules such as proteins and nucleic acids could provide insights into its mechanism of action and therapeutic efficacy.

Further research into synthetic methodologies could yield optimized routes for producing this compound efficiently. Additionally, exploring specific reaction pathways and mechanisms involving this compound would be beneficial for understanding its chemical reactivity and potential applications.

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